Cas no 5343-01-1 (2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone)

2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone structure
5343-01-1 structure
Productnaam:2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
CAS-nummer:5343-01-1
MF:C8H8N2O4
MW:196.16012
CID:1583161
PubChem ID:220671

2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
    • 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine
    • Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon
    • NSC3694
    • AC1L595M
    • AR-1L6436
    • AC1Q6FXI
    • AG-K-88498
    • tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone
    • 1,6-Diazabicyclo&lt
    • 4.4.0&gt
    • decan-2,5,7,10-tetraon
    • Perhydro-1,4,6,9-tetraketo-pyridazo&lt
    • 1,2-a&gt
    • pyridazin
    • Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
    • Perhydro-pyridazino&lt
    • -pyridazin-1,4,6,9-tetron
    • Perhydro-1,4,6,9-tetraketopyridazo&lt
    • 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine; Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon; NSC3694; AC1L595M; AR-1L6436; AC1Q6FXI; AG-K-88498; tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone; 1,6-Diazabicyclo< 4.4.0> decan-2,5,7,10-tetraon; Perhydro-1,4,6,9-tetraketo-pyridazo< 1,2-a> pyridazin; Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone; Perhydro-pyridazino< 1,2-a> -pyridazin-1,4,6,9-
    • HAUMWXGOTYKNHZ-UHFFFAOYSA-N
    • Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone #
    • DTXSID90277724
    • 5343-01-1
    • NSC-3694
    • Inchi: InChI=1S/C8H8N2O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H2
    • InChI-sleutel: HAUMWXGOTYKNHZ-UHFFFAOYSA-N
    • LACHT: C1CC(=O)N2C(=O)CCC(=O)N2C1=O

Berekende eigenschappen

  • Exacte massa: 196.04844
  • Monoisotopische massa: 196.048
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 0
  • Complexiteit: 283
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 74.8Ų
  • XLogP3: -1.7

Experimentele eigenschappen

  • Dichtheid: 1.56
  • Kookpunt: 341.6°C at 760 mmHg
  • Vlampunt: 164.7°C
  • Brekindex: 1.606
  • PSA: 74.76
  • LogboekP: -0.92480
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd